8-Methoxy-4-Methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 8-Methoxy-4-Methylquinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular formula of 8-Methoxy-4-Methylquinoline is C11H11NO . The average mass is 173.211 Da and the monoisotopic mass is 173.084061 Da .Chemical Reactions Analysis
The competitive adsorption of 8-Methoxy-4-Methylquinoline and its partially hydrogenated product, 4H-8-MQL, was studied over a selected Ru catalyst . The massive adsorption of 8-Methoxy-4-Methylquinoline hampers the further adsorption of 4H-8-MQL .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Industrial Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is used in the production of dyes, pharmaceuticals, and synthetic compounds .
Biological and Pharmaceutical Activities
Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the development of various therapeutic agents due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with its derivatives being a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
8-methoxy-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOSACZKHEASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572767 | |
Record name | 8-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-Methylquinoline | |
CAS RN |
61703-95-5 | |
Record name | 8-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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